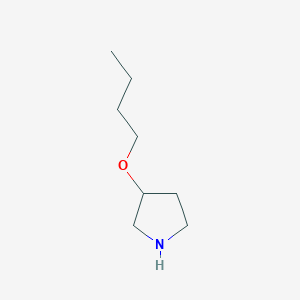

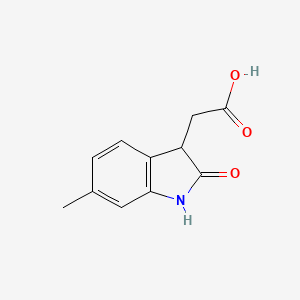

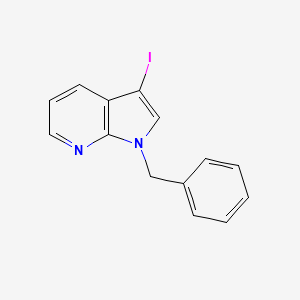

(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Overview

Description

(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, also known as 6-methylindoxyl acetic acid (6-MIAA), is a naturally occurring indole-3-acetic acid (IAA) derivative. It is a plant hormone that plays an important role in plant growth and development. 6-MIAA is found in various plant species, including Arabidopsis thaliana, potato, tomato, and soybean. It is synthesized in plants through the indole-3-pyruvate (IPA) pathway and is involved in various processes such as root development, leaf expansion, and flower and fruit ripening. 6-MIAA has been studied extensively in recent years due to its potential applications in agriculture, biotechnology, and medicine.

Scientific Research Applications

Cancer Treatment

Indole derivatives, including (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, have been extensively studied for their potential in cancer therapy. These compounds can interact with various cellular pathways and may inhibit the proliferation of cancer cells. Research has shown that indole derivatives can act as biologically active compounds for treating different types of cancer cells .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. These compounds have been found to be effective against a range of microbes, offering potential use in treating infections. Studies have indicated that certain indole derivatives can serve as potent antimicrobial agents, which could be further developed into therapeutic drugs .

Neurological Disorders

Indole-based compounds have shown promise in the treatment of neurological disorders. Their ability to modulate neurotransmitter systems could be harnessed to develop treatments for diseases like Parkinson’s and Alzheimer’s. The research is ongoing to understand the full potential of these compounds in neurology .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. By inhibiting specific inflammatory pathways, these compounds could provide relief from conditions such as arthritis and inflammatory bowel disease .

Cardiovascular Health

Indole derivatives may also play a role in cardiovascular health. Their potential to affect endothelial function and reduce oxidative stress suggests they could be beneficial in preventing or treating heart diseases. This application is still in the exploratory phase, with more research needed to establish efficacy .

Plant Growth Regulation

Indole-3-acetic acid, a related compound, is a well-known plant hormone that regulates growth and development. Derivatives of indole, including the compound , may influence plant physiology and could be used to enhance crop yields or manage plant diseases .

properties

IUPAC Name |

2-(6-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-2-3-7-8(5-10(13)14)11(15)12-9(7)4-6/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDSTULRLHTHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672519 | |

| Record name | (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959241-55-5 | |

| Record name | (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521051.png)

![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1521059.png)

![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)